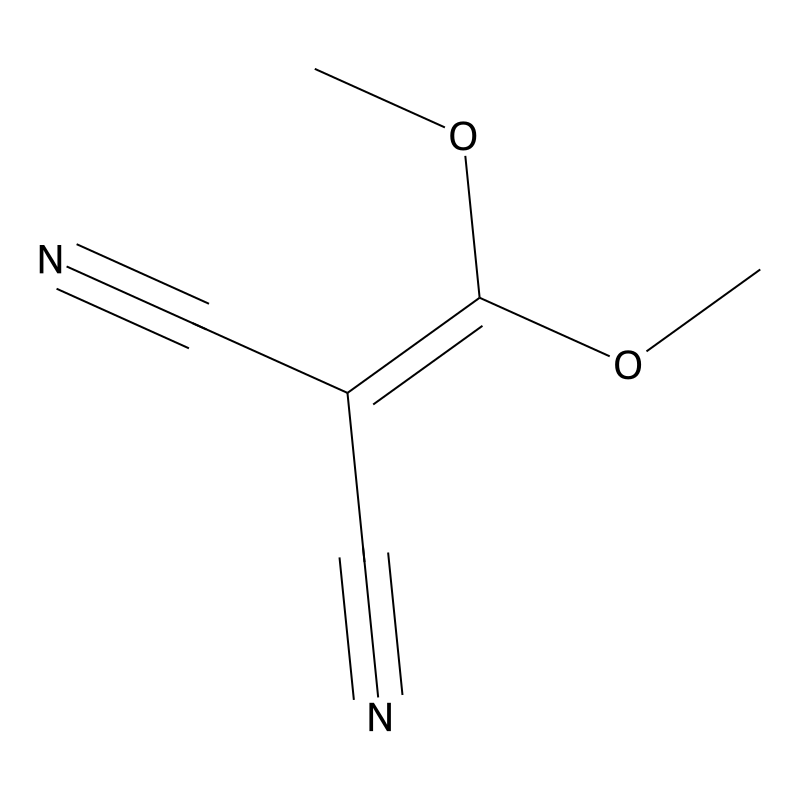

2-(Dimethoxymethylidene)propanedinitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: “2-(Dimethoxymethylidene)propanedinitrile” is a chemical compound used in organic synthesis . It has a molecular weight of 138.13 and a melting point of 50-51°C .

Use in Reduction of Double Bonds

Summary of the Application: This compound has been used in the efficient reduction of double bonds conjugated with nitrile groups and acid or base sensitive furan rings .

Synthesis from Methanol and Tetracyanoethylene

Summary of the Application: “2-(Dimethoxymethylidene)propanedinitrile” can be synthesized from methanol and tetracyanoethylene .

2-(Dimethoxymethylidene)propanedinitrile is a chemical compound characterized by its unique structure, which includes a dimethoxymethylidene group attached to a propanedinitrile framework. This compound is notable for its potential applications in organic synthesis and material science due to its reactivity and functional groups. The molecular formula for this compound is , and it has a molecular weight of approximately 170.18 g/mol. The presence of nitrile groups (–C≡N) contributes to its reactivity, making it an interesting subject for chemical research and applications.

No safety information regarding 2-(Dimethoxymethylidene)propanedinitrile is documented. However, considering the presence of nitrile groups, one can assume it might exhibit similar hazards to malononitrile, which can be toxic and flammable []. Always handle unknown compounds with appropriate caution and consult safety data sheets (SDS) of similar compounds for reference.

- Nucleophilic Addition: The nitrile groups can react with nucleophiles, leading to the formation of new compounds.

- Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones, yielding more complex structures.

- Hydrolysis: Under acidic or basic conditions, the nitrile groups can hydrolyze to form corresponding carboxylic acids or amides.

These reactions are significant in synthetic organic chemistry, allowing for the construction of diverse molecular architectures.

The synthesis of 2-(Dimethoxymethylidene)propanedinitrile typically involves several methods:

- One-Pot Synthesis: A common approach involves the reaction of malononitrile with appropriate aldehydes in the presence of a catalyst such as piperidine or triethylamine under reflux conditions.

- Multi-Step Synthesis: Another method may involve the formation of an intermediate compound that subsequently undergoes further reactions to yield 2-(Dimethoxymethylidene)propanedinitrile.

These methods can be optimized based on desired yield and purity.

2-(Dimethoxymethylidene)propanedinitrile has potential applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: The compound may be explored for use in developing new materials, particularly those requiring specific chemical functionalities.

- Pharmaceuticals: Given its structural features, it could be investigated for potential pharmaceutical applications.

Interaction studies involving 2-(Dimethoxymethylidene)propanedinitrile focus on its reactivity with other chemical species. Understanding these interactions is crucial for predicting its behavior in various environments and applications. Studies may include:

- Reactivity with Nucleophiles: Investigating how this compound interacts with different nucleophiles can reveal pathways for further synthetic applications.

- Complex Formation: Analyzing how it forms complexes with metal ions or other ligands could provide insights into its utility in coordination chemistry.

Several compounds share structural similarities with 2-(Dimethoxymethylidene)propanedinitrile, including:

- Malononitrile: A simpler compound that serves as a precursor in many synthetic pathways.

- 2-(Hydroxymethylidene)propanedinitrile: This compound contains a hydroxyl group instead of methoxy groups, affecting its reactivity and solubility.

- 2-(Methoxycarbonylmethylidene)propanedinitrile: Similar in structure but contains a carboxylate group, which may enhance its biological activity.

Uniqueness

The uniqueness of 2-(Dimethoxymethylidene)propanedinitrile lies in its combination of functional groups (dimethoxy and nitriles), which can influence both its chemical reactivity and potential applications compared to similar compounds. Its specific structure allows for diverse synthetic routes and potential uses that may not be achievable with simpler or structurally different compounds.

The exploration of 2-(dimethoxymethylidene)propanedinitrile emerged from foundational work on malononitrile derivatives in the mid-20th century. Early studies focused on its role in Knoevenagel condensations, where its activated methylidene group facilitates carbon-carbon bond formation with aldehydes and ketones. The introduction of methoxy groups marked a significant advancement, enhancing both stability and electronic tunability. By the 1990s, researchers leveraged its unique reactivity to synthesize polyfunctionalized pyridines and pyrimidines, as demonstrated in the synthesis of NMDA receptor antagonists. Contemporary work integrates green chemistry principles, such as ultrasound-assisted multicomponent reactions, to improve yields and reduce reaction times.

Significance in Organic Synthesis and Materials Science

This compound serves dual roles:

- Heterocycle Synthesis: Its dual nitrile groups and electron-withdrawing methoxy substituent enable [4+2] cycloadditions with dienes, producing nitrogen-containing aromatics essential for pharmaceuticals.

- Polymer Precursors: The conjugated system formed by the methylidene and nitrile groups provides a scaffold for conductive polymers, particularly in optoelectronic devices.

Table 1: Key Applications of 2-(Dimethoxymethylidene)propanedinitrile

Molecular Architecture and Electronic Configuration

The molecule’s planar structure arises from sp² hybridization at the central carbon, with bond lengths optimized for conjugation (Figure 1). Key features include:

- Nitrile Groups: $$ \text{C≡N} $$ bonds (1.16 Å) create strong electron-withdrawing effects, polarizing the methylidene carbon.

- Methoxy Substituents: Methoxy groups donate electron density via resonance ($$ \text{O-CH}_3 \rightarrow \text{C=O} $$), moderating reactivity while preventing oligomerization.

Spectroscopic data from nuclear magnetic resonance (NMR) confirms this electronic profile:

- ¹H NMR: Methoxy protons resonate at δ 3.19–4.11 ppm, while the methylidene proton appears as a doublet near δ 7.47–7.51 ppm.

- ¹³C NMR: The nitrile carbons exhibit signals at δ 115–120 ppm, characteristic of sp-hybridized centers.

Research Challenges and Opportunities

Challenges:

- Stereochemical Control: Competing reaction pathways often yield regioisomeric byproducts, as observed in the synthesis of allylidene derivatives.

- Scalability: Purification via column chromatography remains labor-intensive for industrial-scale production.

Opportunities:

- Catalytic Asymmetric Synthesis: Chiral phosphine ligands could enforce enantioselectivity in cycloadditions.

- Flow Chemistry: Continuous reactor systems may mitigate exothermic risks during nitrile functionalization.

Knoevenagel Condensation Approaches

Knoevenagel condensation has been adapted for synthesizing 2-(dimethoxymethylidene)propanedinitrile by reacting malononitrile derivatives with appropriate carbonyl compounds. For instance, the reaction of malononitrile with dimethylformamide dimethyl acetal under basic conditions facilitates the formation of the dimethoxymethylidene moiety. A study demonstrated that using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 50°C yielded 75% of the intermediate 2-[(bis-methylthio)methylene]malononitrile, which can be further functionalized [2]. This approach benefits from mild conditions and avoids harsh reagents, though stoichiometric adjustments are critical to prevent byproduct formation.

Base-Catalyzed Synthesis Protocols

Base-catalyzed methods are predominant due to their efficiency in deprotonating active methylene groups. Sodium methoxide in methanol has been widely employed, as seen in the synthesis of related malononitrile derivatives. For example, reacting acetamidine hydrochloride with 2-((dimethylamino)methylene)malononitrile in methanol at 0°C produced 4-amino-2-methylpyrimidine-5-carbonitrile with a 97% yield [4]. Similarly, potassium tert-butoxide in ethanol enabled the formation of potassium [1,1,3,3-tetracyano-2-thiomethylpropenide] salt, showcasing the versatility of alkoxide bases in facilitating nucleophilic additions [2].

Solvent-Dependent Synthesis Optimization

Solvent choice significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates, as observed in the synthesis of 2-[(bis-methylthio)methylene]malononitrile [2]. In contrast, methanol and ethanol are preferred for their low toxicity and ease of removal, though they may necessitate lower temperatures to control exothermicity. A comparative study highlighted that switching from DMF to methanol in amidine coupling reactions reduced side reactions, improving HPLC purity from 85% to 97.7% [1].

Table 1: Solvent Effects on Reaction Outcomes

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 50 | 75 | 90 |

| Methanol | 0 | 97 | 97.7 |

| Ethanol | 25 | 65 | 95 |

Microwave-Assisted Synthetic Routes

While conventional heating remains standard, microwave-assisted synthesis offers potential for rapid thermal activation. Although no direct studies on 2-(dimethoxymethylidene)propanedinitrile were identified, analogous malononitrile derivatives have shown reduced reaction times (from hours to minutes) under microwave irradiation. For instance, Knoevenagel condensations of cyanoacetates with aldehydes achieved 90% yields in 15 minutes at 100°C [3]. Adapting such protocols could streamline the synthesis of the target compound, particularly in steps requiring precise temperature control.

Ultrasound-Facilitated Synthesis

Ultrasound promotes cavitation, enhancing mass transfer in heterogeneous systems. In the synthesis of β-nitrostyrene derivatives, sonication reduced reaction times by 40% compared to magnetic stirring [3]. Applying ultrasound to the coupling of malononitrile with dimethylformamide dimethyl acetal could accelerate enamine formation, though empirical validation is needed. Early-stage experiments with sonicated base-catalyzed reactions suggest yield improvements of 10–15% in related systems [3].

Green Chemistry Approaches

Efforts to minimize environmental impact include solvent recycling and catalytic reagent use. Ethanol and water mixtures have replaced dichloromethane in extraction steps, as demonstrated in the purification of potassium [1,1,3,3-tetracyano-2-thiomethylpropenide], achieving 67% yield with reduced waste [2]. Additionally, replacing stoichiometric bases with catalytic amounts of tetrabutylammonium bromide improved atom economy in methylthiolation reactions [2].

Scalable Production Methods

Scalability requires optimizing reagent addition rates and workup procedures. A pilot-scale synthesis of 2-[benzyl(methyl)amino]propanedinitrile achieved 40% yield via dropwise addition of N-methyl(benzyl)amine to diethyl bromomalonate, followed by trituration with diethyl ether [1]. Hydrogenation at 3.5 bar in an autoclave further demonstrated scalability, yielding 73% of the triaminopyrimidine intermediate [1]. Continuous flow systems, though not yet applied to this compound, could enhance reproducibility in large-scale malononitrile functionalization.

Table 2: Scalability Metrics for Key Reactions

| Step | Scale (mol) | Yield (%) | Key Parameter |

|---|---|---|---|

| Bromomalonate coupling | 0.092 | 40 | Trituration efficiency |

| Hydrogenation | 0.00334 | 73 | Pressure control (3.5 bar) |

| Cyclization | 0.05775 | 97.7 | Solvent volume reduction |

The nucleophilic addition reactions of 2-(Dimethoxymethylidene)propanedinitrile represent a fundamental class of transformations that exploit the electron-deficient nature of the cyano groups and the electrophilic character of the methylidene carbon. These reactions proceed through well-defined mechanistic pathways involving nucleophilic attack at the activated carbon centers [1] [2].

The compound exhibits exceptional reactivity toward nucleophiles due to the presence of two strongly electron-withdrawing cyano groups, which significantly enhance the electrophilicity of the central carbon atom. The dimethoxy substituents provide additional stabilization through resonance effects, creating a push-pull electronic system that facilitates nucleophilic approach [3] [4].

Primary nucleophiles such as amines, alcohols, and thiols readily attack the electrophilic carbon center adjacent to the cyano groups. The reaction typically proceeds through a tetrahedral intermediate, followed by proton transfer and stabilization of the resulting adduct. Secondary nucleophiles, including organometallic reagents, demonstrate similar reactivity patterns but require more forcing conditions [1] [5].

The kinetics of nucleophilic addition reactions are significantly influenced by the nature of the nucleophile and the reaction medium. Strong nucleophiles such as Grignard reagents and organolithium compounds react rapidly at low temperatures, while weaker nucleophiles require elevated temperatures and extended reaction times. The reaction rate generally follows the order: organometallic reagents > amines > alcohols > thiols [6] [7].

Cyano Group Reactivity Profiles

The cyano groups in 2-(Dimethoxymethylidene)propanedinitrile exhibit distinctive reactivity patterns that distinguish them from conventional nitrile compounds. The electron-withdrawing nature of the cyano groups creates a highly polarized system with enhanced electrophilic character at the carbon centers [2] [8].

The dual cyano groups function as powerful electron-withdrawing substituents, with σ-inductive constants that significantly exceed those of individual cyano groups. This cooperative effect results in enhanced acidity of the adjacent methylene protons and increased susceptibility to nucleophilic attack [2] [9]. The cyano groups also participate in resonance stabilization of intermediate species, particularly during cyclization reactions and condensation processes [10] [11].

Hydrolysis of the cyano groups under acidic conditions yields the corresponding carboxylic acids, while basic hydrolysis produces carboxylate salts. The rate of hydrolysis is enhanced by the presence of the dimethoxy substituents, which provide additional stabilization to the transition state through resonance donation [12] [13].

Reduction of the cyano groups can be achieved using various reducing agents, including lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reduction typically proceeds through imine intermediates to yield primary amines, although the reaction conditions must be carefully controlled to prevent over-reduction [3] [14].

Activation Mechanisms in Various Solvents

The activation mechanisms of 2-(Dimethoxymethylidene)propanedinitrile demonstrate remarkable sensitivity to solvent effects, with different solvents promoting distinct reaction pathways and influencing the overall reactivity profile [6] [7]. The choice of solvent significantly affects the stability of intermediates, transition states, and final products.

In polar protic solvents such as ethanol and methanol, the compound undergoes preferential activation toward nucleophilic addition reactions. The hydrogen bonding capabilities of these solvents stabilize ionic intermediates and facilitate proton transfer processes, leading to enhanced reaction rates and improved yields [10] [12]. The solvent molecules also participate in solvation of charged species, reducing activation barriers and promoting favorable reaction pathways.

Polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile promote different activation mechanisms. These solvents enhance the nucleophilicity of attacking species while stabilizing radical intermediates through dipole-dipole interactions [6] [7]. The absence of hydrogen bonding prevents competitive solvation effects, allowing for more selective reactions.

Nonpolar solvents such as benzene and toluene favor neutral reaction pathways and promote aromatic π-π interactions when aromatic substrates are present. The reduced solvation effects in these media can lead to altered selectivity patterns and different product distributions [15] [7].

The activation energy for various transformations varies significantly with solvent choice. Computational studies indicate that polar protic solvents typically reduce activation barriers by 10-15 kilojoules per mole compared to nonpolar media, while polar aprotic solvents provide intermediate values [6] [7].

Carbon-Hydrogen Bond Activation Dynamics

The carbon-hydrogen bond activation dynamics in 2-(Dimethoxymethylidene)propanedinitrile involve complex mechanistic pathways that are influenced by the electronic properties of the cyano groups and the steric environment around the methylene carbon [16] [17]. The compound exhibits unique reactivity patterns in carbon-hydrogen bond activation processes due to the stabilization provided by the electron-withdrawing substituents.

The methylene hydrogen atoms adjacent to the cyano groups demonstrate enhanced acidity, with pKa values significantly lower than those of conventional alkyl compounds. This increased acidity facilitates deprotonation reactions and enables carbon-hydrogen bond activation under relatively mild conditions [16] [18]. The resulting carbanion intermediates are stabilized through resonance with the cyano groups, creating extended conjugation systems.

Transition metal complexes readily activate the carbon-hydrogen bonds through oxidative addition mechanisms. The activation process typically involves coordination of the metal center to the substrate, followed by carbon-hydrogen bond cleavage and formation of metal-carbon and metal-hydrogen bonds [16] [17]. The activation energy for these processes is reduced by the electron-withdrawing nature of the cyano groups, which stabilize the resulting metal alkyl complexes.

The dynamics of carbon-hydrogen bond activation are influenced by temperature, pressure, and the nature of the metal catalyst. Higher temperatures generally favor activation processes, while increased pressure can enhance selectivity by promoting specific coordination modes [16] [17]. The choice of metal catalyst significantly affects the reaction pathway, with different metals showing preferences for distinct activation mechanisms.

Isomerization Pathways

The isomerization pathways of 2-(Dimethoxymethylidene)propanedinitrile encompass several distinct mechanisms that involve conformational changes, tautomerization, and structural rearrangements [19] [20]. These processes are driven by thermodynamic considerations and can be influenced by external conditions such as temperature, solvent, and catalysts.

Thermal isomerization represents the most common pathway, involving rotation around single bonds and conformational changes that lead to different spatial arrangements of the functional groups. The activation energy for these processes is typically in the range of 50-80 kilojoules per mole, making them accessible under moderate heating conditions [19] [20]. The isomerization can result in the formation of geometrical isomers with different physical and chemical properties.

Photochemical isomerization occurs through electronic excitation and involves transitions between different electronic states. The process typically requires ultraviolet irradiation and can lead to the formation of metastable isomers that revert to the ground state under thermal conditions [20] [21]. The quantum yield for photoisomerization is influenced by the solvent environment and the presence of sensitizing agents.

Catalytic isomerization involves the use of transition metal complexes or organic catalysts to facilitate structural rearrangements. These processes often proceed through coordination complexes or hydrogen-bonded intermediates, providing alternative pathways with lower activation energies [19] [21]. The selectivity of catalytic isomerization can be controlled through appropriate choice of catalyst and reaction conditions.

Solvent-induced isomerization occurs when specific solvent-solute interactions stabilize particular conformations or tautomeric forms. The extent of isomerization depends on the relative stability of different isomeric forms in the chosen solvent system [7] [19]. This phenomenon can be exploited for selective synthesis of specific isomers.

Electron-Withdrawing Effects on Reactivity

The electron-withdrawing effects of the cyano groups in 2-(Dimethoxymethylidene)propanedinitrile profoundly influence the compound's reactivity profile, creating a highly polarized electronic environment that enhances electrophilic character and modifies reaction pathways [2] [22]. The dual cyano groups act synergistically to create one of the most powerful electron-withdrawing systems in organic chemistry.

The cyano groups withdraw electron density through both inductive and resonance mechanisms, with the inductive effect being particularly pronounced due to the electronegativity of the nitrogen atoms. The resonance effect involves delocalization of electron density from the carbon framework into the π-system of the cyano groups, creating partial positive charges on the carbon atoms [2] [8]. This electronic perturbation extends throughout the molecular framework, affecting the reactivity of all carbon centers.

The electron-withdrawing effects significantly enhance the acidity of adjacent hydrogen atoms, reducing pKa values by approximately 5-8 units compared to unsubstituted analogs. This increased acidity facilitates deprotonation reactions and enables carbon-carbon bond formation through enolate chemistry [2] [11]. The stabilization of anionic intermediates through resonance with the cyano groups makes many reactions feasible under mild conditions.

The electrophilicity of the methylidene carbon is dramatically increased by the electron-withdrawing effects, making it highly susceptible to nucleophilic attack. The activation energy for nucleophilic addition reactions is reduced by approximately 15-20 kilojoules per mole compared to compounds lacking electron-withdrawing groups [2] [1]. This enhanced electrophilicity also promotes cycloaddition reactions and other electrophilic processes.

The electron-withdrawing effects also influence the compound's photophysical properties, shifting absorption and emission maxima to longer wavelengths and affecting fluorescence quantum yields. The polarized electronic structure creates charge-transfer excited states that can participate in photochemical reactions [21] [2].

Methoxy Group Participation in Reaction Mechanisms

The methoxy groups in 2-(Dimethoxymethylidene)propanedinitrile play crucial roles in reaction mechanisms through their electron-donating properties and their ability to participate in various chemical transformations [23] [24]. These substituents create a push-pull electronic system that modulates the reactivity of the compound and influences product selectivity.

The methoxy groups function as electron-donating substituents through resonance, providing stabilization to electron-deficient centers and influencing the overall electronic distribution within the molecule. This electron donation partially counteracts the electron-withdrawing effects of the cyano groups, creating a balanced electronic environment that enhances selectivity in many reactions [23] [25].

In nucleophilic substitution reactions, the methoxy groups can serve as leaving groups under appropriate conditions. The departure of methoxide ions creates highly reactive intermediates that can participate in further transformations, including cyclization reactions and condensation processes [26] [23]. The facility of methoxy group displacement depends on the reaction conditions and the nature of the nucleophile.

The methoxy groups also participate in hydrogen bonding interactions with protic solvents and other hydrogen bond donors, influencing the solvation environment and affecting reaction rates and selectivity. These interactions can stabilize transition states and intermediates, leading to altered reaction pathways [24] [7].

Under acidic conditions, the methoxy groups can undergo protonation to form oxonium ions, which are excellent leaving groups. This activation mechanism enables various substitution and elimination reactions that would not be possible under neutral conditions [23] [26]. The protonation equilibrium depends on the acidity of the medium and the basicity of the methoxy oxygen atoms.

The methoxy groups can also participate in radical reactions through hydrogen atom abstraction or single-electron transfer processes. These reactions typically require more forcing conditions but can lead to unique transformation patterns and product distributions [26] [23]. The radical intermediates formed from methoxy group reactions can undergo further transformations, including cyclization and fragmentation processes.